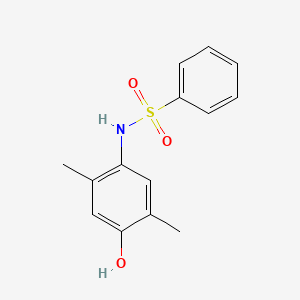

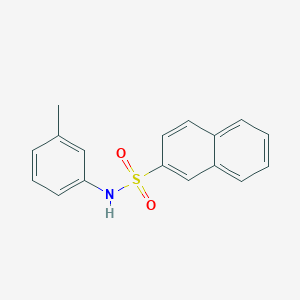

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-hydroxy-2,5-diméthylphényl)benzènesulfonamide est un composé organique de formule moléculaire C14H15NO3S. Ce composé appartient à la famille des benzènesulfonamides, connue pour ses diverses applications en chimie médicinale et dans les procédés industriels. La présence des groupes hydroxy et diméthyle sur le cycle phényle améliore sa réactivité chimique et son activité biologique potentielle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-(4-hydroxy-2,5-diméthylphényl)benzènesulfonamide implique généralement la sulfonation de dérivés d’aniline suivie d’un couplage avec des composés phénoliques appropriés. Une méthode courante consiste à faire réagir la 4-hydroxy-2,5-diméthylphénylamine avec le chlorure de benzènesulfonyle en milieu basique. La réaction est généralement effectuée en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium pour neutraliser l’acide chlorhydrique formé pendant la réaction .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

N-(4-hydroxy-2,5-diméthylphényl)benzènesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxy peut être oxydé pour former des dérivés de la quinone.

Réduction : Le groupe nitro (s’il est présent) peut être réduit en amine.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide ou basique.

Réduction : Hydrogénation catalytique à l’aide de palladium sur charbon ou réduction chimique à l’aide de chlorure d’étain(II).

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent réagir avec le groupe sulfonamide en conditions douces.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés de la quinone, des amines et des sulfonamides substitués, qui peuvent avoir des applications variées en chimie médicinale et en science des matériaux .

Applications de la recherche scientifique

N-(4-hydroxy-2,5-diméthylphényl)benzènesulfonamide a plusieurs applications de recherche scientifique :

Biologie : Les dérivés du composé sont étudiés pour leurs propriétés antimicrobiennes et anticancéreuses.

Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

Benzenesulfonamide, N-(4-hydroxy-2,5-dimethylphenyl)- has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes and diseases such as glaucoma and cancer.

Biology: The compound’s derivatives are studied for their antimicrobial and anticancer properties.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Le mécanisme d’action de N-(4-hydroxy-2,5-diméthylphényl)benzènesulfonamide implique l’inhibition des enzymes anhydrase carbonique. Le groupe sulfonamide se lie à l’ion zinc dans le site actif de l’enzyme, bloquant son activité. Cette inhibition peut entraîner une diminution de la production de bicarbonate et de protons, affectant divers processus physiologiques tels que la régulation du pH et la sécrétion de liquides .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(4-hydroxy-2,3-diméthylphényl)benzènesulfonamide

- N-(4-hydroxy-2,6-diméthylphényl)benzènesulfonamide

- N-(4-hydroxy-3,5-diméthylphényl)benzènesulfonamide

Unicité

N-(4-hydroxy-2,5-diméthylphényl)benzènesulfonamide est unique en raison du positionnement spécifique des groupes hydroxy et diméthyle sur le cycle phényle, ce qui peut influencer sa réactivité et son activité biologique. Cet arrangement spécifique peut améliorer sa sélectivité et sa puissance en tant qu’inhibiteur enzymatique par rapport à d’autres composés similaires .

Propriétés

Numéro CAS |

88680-96-0 |

|---|---|

Formule moléculaire |

C14H15NO3S |

Poids moléculaire |

277.34 g/mol |

Nom IUPAC |

N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H15NO3S/c1-10-9-14(16)11(2)8-13(10)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3 |

Clé InChI |

WSMPHQBAMWATTO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)

![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)

![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)

![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)